molecular formula C14H12N2 B12067798 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12067798
M. Wt: 208.26 g/mol
InChI Key: PMIXRERLELUYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine (CAS Number 2340293-65-2) is a chemical compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol. It belongs to the class of pyrrolopyridine derivatives, which are nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their widespread biological properties . These fused bicyclic systems are of significant interest in anticancer drug discovery . The pyrrolopyridine core is a key structural feature in developing novel therapeutic agents. Specifically, pyrrolo[3,2-b]pyridine derivatives have been utilized in the design of potent kinase inhibitors . For instance, quinoxaline-based compounds incorporating this scaffold have been characterized as tyrosine kinase inhibitors, demonstrating high efficacy in controlling tumor size in relevant lymphoma models . The scaffold's utility stems from its ability to occupy the ATP-binding site of kinases and form critical hydrogen bonds with the hinge region of the target enzyme . More broadly, pyrrolopyridine isomers exhibit a diverse spectrum of pharmacological activities. Research on various isomers has demonstrated their potential as inhibitors of tubulin polymerization, functioning at the colchicine-binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines, including cervical, gastric, and breast cancers . The rigid pyrrolopyridine structure is also employed as a configuration-constrained strategy to optimize the bioactive conformation of drug candidates, thereby enhancing their antitumor potency . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(4-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)12-8-14-13(16-9-12)6-7-15-14/h2-9,15H,1H3

InChI Key

PMIXRERLELUYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 6 P Tolyl 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the structure of newly synthesized compounds. While direct mass spectrometric data for 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is not documented in the available literature, analysis can be projected based on related structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. For the target compound, this compound, the molecular formula is C₁₄H₁₂N₂. The theoretical exact mass can be calculated and would be confirmed by an experimental HRMS measurement.

For a closely related isomer, 6-(p-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d) , HRMS data has been reported. nih.gov The calculated value for its protonated form [M+H]⁺ (C₂₃H₂₃N₂O₃) was 375.1709, with the found value being 375.1708, demonstrating the high accuracy of this technique. nih.gov A similar level of precision would be expected for this compound.

Table 1: Predicted and Reported HRMS Data for Pyrrolopyridine Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺Source
This compoundC₁₄H₁₂N₂Data not availableData not available
6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a)C₂₂H₂₁N₂O₃361.1552361.1556 nih.gov
6-(p-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d)C₂₃H₂₃N₂O₃375.1709375.1708 nih.gov
6-(4-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10h)C₂₃H₂₃N₂O₄391.1658391.1654 nih.gov

This table is interactive. Click on the headers to sort the data.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used to confirm its structure. For the isomeric scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), electron impact mass spectrometry studies have shown that the primary fragmentation pathway involves the loss of HCN from the molecular ion. rsc.org The decomposition of substituted derivatives is often best explained by the formation of intermediate naphthyridines and pyrido[2,3-d]pyrimidines. rsc.org

For this compound, one would anticipate the molecular ion peak (M⁺) to be prominent. Key fragmentation pathways would likely involve the cleavage of the tolyl group and the characteristic loss of small molecules like HCN from the heterocyclic core, providing evidence for the pyrrolopyridine structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule.

No specific IR or Raman spectra for this compound have been published. However, the expected spectral features can be inferred from the known spectra of its constituent parts: the pyrrolopyridine core and the p-tolyl group.

The IR spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic bands for N-H stretching, C-H stretching, and aromatic ring vibrations. nist.gov Similarly, Raman spectra of pyridine (B92270) and its derivatives are well-characterized, with strong bands around 1000 cm⁻¹ and 1030 cm⁻¹ corresponding to ring breathing modes. researchgate.net

For this compound, the IR spectrum would be expected to show:

A sharp N-H stretching band from the pyrrole (B145914) ring around 3400 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group of the tolyl substituent just below 3000 cm⁻¹.

A series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, characteristic of the fused aromatic rings.

Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

The Raman spectrum would complement the IR data, with strong signals expected for the symmetric ring breathing modes of both the pyrrolopyridine and the tolyl rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound

A search of the crystallographic literature did not yield a solved crystal structure for this compound. However, studies on related pyrrolopyridine derivatives provide insight into the likely structural features. For instance, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a nearly planar arrangement of the fused ring system, with a dihedral angle of 6.20 (2)° between the pyridine and azaindole rings. nih.gov A similar planarity would be expected for the this compound core.

Table 2: Crystallographic Data for a Related Pyrrolopyridine Derivative

Parameter2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Molecular FormulaC₁₂H₉N₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1416 (10)
b (Å)13.7428 (14)
c (Å)6.7395 (7)
β (°)94.331 (2)
Volume (ų)936.63 (16)
Source nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure for the title compound, the analysis of its crystal packing and intermolecular interactions remains speculative. However, based on its structure, several types of non-covalent interactions would be anticipated to govern its solid-state assembly.

The pyrrole N-H group is a hydrogen bond donor and could form hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule, leading to the formation of chains or dimers. This is a common motif in related azaindole structures. nih.gov

Computational Chemistry and Theoretical Investigations of 6 P Tolyl 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), have become standard tools for the theoretical investigation of organic molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be used to determine its optimized molecular geometry and electronic properties. researchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. scispace.com For instance, a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolo[3,2-b]pyridine core, while the LUMO may extend over the entire conjugated system, including the p-tolyl substituent. The distribution of these orbitals can be visualized to identify reactive sites for electrophilic and nucleophilic attack. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict regions susceptible to intermolecular interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to compute the theoretical ¹H and ¹³C NMR spectra of this compound. nih.gov

These calculated shifts, when compared with experimental data, can confirm the proposed structure and help in the assignment of ambiguous signals. The accuracy of these predictions is often enhanced by performing the calculations in a simulated solvent environment to mimic experimental conditions. nih.gov

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonCalculated (ppm)Experimental (ppm)
H1 (Pyrrole NH)11.511.3
H2 (Pyrrole)7.06.8
H3 (Pyrrole)6.56.4
H5 (Pyridine)8.28.0
H7 (Pyridine)7.87.6
Tolyl-H (ortho)7.57.4
Tolyl-H (meta)7.37.2
Tolyl-CH₃2.42.3

Note: This table presents a hypothetical comparison to illustrate the utility of calculated NMR data.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Molecular modeling techniques are employed to explore the conformational landscape of this compound.

The presence of a rotatable bond between the pyrrolopyridine core and the p-tolyl group means that this compound can exist in various conformations. A conformational search can be performed using molecular mechanics or semi-empirical methods to identify the most stable conformers. This process involves systematically rotating the dihedral angle of the bond connecting the two aromatic rings and calculating the potential energy at each step.

The resulting low-energy conformations can then be subjected to full geometry optimization using higher-level DFT methods to obtain accurate structures and relative energies. This analysis can reveal the preferred orientation of the p-tolyl group relative to the pyrrolopyridine ring system, which can be influenced by steric hindrance and subtle electronic interactions.

Pyrrolo[3,2-b]pyridines, like other nitrogen-containing heterocycles, can exist in different tautomeric forms. rsc.org For this compound, the proton on the pyrrole (B145914) nitrogen can potentially migrate to the pyridine (B92270) nitrogen, resulting in the 1H- and 4H-tautomers. While the 1H-tautomer is generally more stable for the parent pyrrolo[3,2-b]pyridine, the presence of the p-tolyl substituent could influence the tautomeric equilibrium.

Quantum chemical calculations can be used to determine the relative energies of these tautomers in both the gas phase and in different solvents. wuxibiology.com By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be predicted. This information is crucial as different tautomers may exhibit distinct biological activities and spectroscopic signatures. scilit.com

Table 3: Hypothetical Relative Energies of Tautomers of 6-(p-tolyl)-pyrrolo[3,2-b]pyridine

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
1H-tautomer0.00.0
4H-tautomer5.23.8

Note: These values are illustrative and demonstrate how computational methods can predict the relative stability of tautomers.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov An MD simulation of this compound, typically in a solvent box, would involve solving Newton's equations of motion for the atoms of the system.

MD simulations can provide insights into:

The conformational flexibility of the molecule, including the rotation of the p-tolyl group.

The solvation structure around the molecule and the nature of its interactions with solvent molecules.

The stability of different tautomers over time.

For instance, MD simulations could be used to study the interactions of this compound with a biological target, such as a protein binding site, to understand the key intermolecular forces driving complex formation. scilit.comconsensus.app

Conformational Dynamics of the p-tolyl Substituent and Pyrrolo[3,2-b]pyridine Core

No specific research data is available to detail the rotational barriers or preferred dihedral angles between the p-tolyl group and the pyrrolo[3,2-b]pyridine core.

Solvent Effects on Molecular Conformations

There are no published studies that computationally model the impact of different solvents on the conformational preferences of this molecule.

In Silico Approaches to Chemical Reactivity and Selectivity

Prediction of Reaction Sites and Regioselectivity

No in silico studies, such as those employing Frontier Molecular Orbital (FMO) theory or calculating Fukui functions, have been published to predict the electrophilic and nucleophilic attack sites on this specific compound.

Transition State Analysis for Organic Reactions

No computational analyses of transition states for any organic reactions involving this compound have been found in the literature.

Structure Activity Relationship Sar and Biological Target Engagement of Pyrrolo 3,2 B Pyridine Derivatives

General Overview of Biological Activities Associated with the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine nucleus and its isomers are considered "privileged scaffolds" in drug discovery, demonstrating a broad spectrum of biological activities through interactions with various enzymes and receptors.

Enzyme Inhibition (e.g., Kinases, Human Neutrophil Elastase, Aldose Reductase)

The pyrrolopyridine framework is a common feature in a multitude of enzyme inhibitors. Its ability to form key hydrogen bonds and participate in hydrophobic interactions makes it an effective anchor for binding within enzyme active sites.

Kinase Inhibition : Numerous pyrrolopyridine derivatives have been identified as potent kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against Janus kinases (JAKs), which are crucial in cytokine signaling pathways implicated in autoimmune diseases. ethernet.edu.et Other related structures have been investigated as inhibitors of c-Met and fibroblast growth factor receptor (FGFR) kinases, both of which are key targets in cancer therapy. nih.govrsc.orgnih.gov The pyrrolo[2,3-d]pyrimidine core, a close isostere, is found in compounds targeting Colony-Stimulating Factor 1 Receptor (CSF1R), another important target in oncology. mdpi.com

Human Neutrophil Elastase (HNE) Inhibition : HNE is a serine protease involved in inflammatory processes, particularly in respiratory diseases. tandfonline.com The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent HNE inhibitors, with some compounds demonstrating inhibitory concentrations (IC50) in the low nanomolar range. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that while modifications at position 2 were detrimental, substitutions at position 5 were well-tolerated and could enhance activity. nih.gov

Aldose Reductase Inhibition : Aldose reductase is an enzyme implicated in the long-term complications of diabetes. Various heterocyclic structures, including those related to pyrrolopyridines, have been explored as inhibitors of this enzyme to prevent diabetic neuropathy and cataracts. nih.gov

Receptor Modulation (e.g., GPCRs, Muscarinic Receptors, GluN2B receptors)

Beyond enzyme inhibition, the pyrrolopyridine scaffold is also adept at modulating the function of various cell surface and intracellular receptors.

GPCRs and Muscarinic Receptors : G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a vast array of physiological processes. nih.gov Muscarinic acetylcholine (B1216132) receptors, a key class of GPCRs, are targets for treating neurological and other disorders. bldpharm.com Pyrrolopyridine and pyrazolopyridine derivatives have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, a target for cognitive disorders like Alzheimer's disease. nbuv.gov.uaresearchgate.net

GluN2B Receptor Modulation : The 1H-pyrrolo[3,2-b]pyridine core itself has been identified as a scaffold for developing selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Overactivation of NMDA receptors can lead to excitotoxicity, and GluN2B-selective NAMs are being investigated for the treatment of conditions like depression. nih.govnih.gov

Influence of the 6-(p-tolyl) Moiety on Biological Interactions

While specific data for 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is limited, we can analyze the potential contribution of the 6-(p-tolyl) group by examining its inherent chemical properties and data from closely related structures.

Steric and Electronic Effects of the p-Tolyl Group

The p-tolyl group is a phenyl ring substituted with a methyl group at the para position. This substituent imparts specific steric and electronic characteristics to the parent molecule.

Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. This can influence the electron density of the attached pyrrolopyridine ring system, potentially modulating its interaction with biological targets. In a study of the isomeric 6-aryl-1H-pyrrolo[3,2-c]pyridine scaffold as anticancer agents, it was found that the introduction of electron-donating groups (EDGs), such as a methyl group on the aryl ring, led to an increase in antiproliferative activities. nih.gov Specifically, the p-tolyl derivative (10d) showed enhanced activity compared to the unsubstituted phenyl derivative (10a). nih.gov

Steric Effects : The p-tolyl group introduces a defined steric bulk at the 6-position of the pyrrolopyridine core. This size and shape can be critical for fitting into specific binding pockets of enzymes or receptors. The placement of the methyl group at the para position avoids the steric hindrance that might be associated with ortho-substituents, allowing the aryl ring to adopt a more favorable conformation for target binding.

Role of Aromaticity and Planarity in Target Binding

The planarity and aromaticity of the pyrrolopyridine core and the attached p-tolyl group are crucial for forming productive interactions with biological macromolecules.

Hydrophobic Interactions : The tolyl group is hydrophobic and can favorably occupy hydrophobic pockets within a binding site, displacing water molecules and increasing binding entropy. The methyl group adds to this hydrophobicity.

Structure-Activity Relationships within the 1H-Pyrrolo[3,2-b]pyridine Core

SAR studies on various 1H-pyrrolo[3,2-b]pyridine derivatives have provided insights into how different substitutions on the core structure affect biological activity. For example, in the development of ACC1 inhibitors based on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, modifications at the 1-position (the pyrrole (B145914) nitrogen) were explored to improve pharmacokinetic properties. nih.gov This led to the discovery that a 1-isopropyl group was beneficial. nih.gov

In the context of GluN2B modulators, a series of 1H-pyrrolo[3,2-b]pyridines were synthesized and evaluated. nih.gov Optimization efforts focused on modifying an amide substituent to enhance brain penetration and reduce metabolic turnover, highlighting the importance of substituents in tuning the drug-like properties of the core scaffold. nih.gov These studies underscore that while the core provides the essential binding framework, the substituents at various positions are key to modulating potency, selectivity, and pharmacokinetic profiles.

The table below summarizes the antiproliferative activity of isomeric 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the effect of the aryl substituent.

Compound IDB-Ring SubstituentHeLa IC₅₀ (µM) nih.govA549 IC₅₀ (µM) nih.govHCT-116 IC₅₀ (µM) nih.gov
10a Phenyl0.951.031.12
10b o-tolyl1.231.341.56
10c m-tolyl0.880.951.01
10d p-tolyl0.760.810.92

This data is for the 1H-pyrrolo[3,2-c]pyridine isomer, not the 1H-pyrrolo[3,2-b]pyridine scaffold. The data suggests that for this particular target (tubulin), an electron-donating group at the para-position of the 6-aryl ring is beneficial for activity.

Impact of Substituents at Different Positions on Biological Potency and Selectivity

Research into a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has provided valuable insights into the structure-activity relationships of this class of compounds, particularly concerning their anti-proliferative activities. nih.govsemanticscholar.org These findings offer a strong model for understanding how substituents on the related pyrrolo[3,2-b]pyridine core might behave.

In a study of these compounds as potential anticancer agents targeting tubulin polymerization, the substituent at the 6-position of the pyrrolo[3,2-c]pyridine ring was found to be a critical determinant of biological activity. nih.govsemanticscholar.org The investigation involved synthesizing a range of derivatives with different aryl groups at this position and evaluating their in vitro activity against several cancer cell lines.

The analysis revealed that the introduction of electron-donating groups (EDGs) on the 6-aryl moiety generally resulted in moderate to weak activity. nih.gov For instance, compounds with phenyl or other aryl groups at the 6-position demonstrated a range of potencies, highlighting the sensitivity of the biological target to the electronic and steric properties of this substituent. nih.gov

A summary of the in vitro anti-proliferative activities of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives is presented below.

Compound6-Aryl SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl3.425.216.33
10b o-tolyl>10>10>10
10c m-tolyl4.886.457.12
10d p-tolyl 3.89 5.78 6.97
10f 2-methoxyphenyl2.153.894.53
10h 4-methoxyphenyl3.014.675.82
10k 4-ethoxyphenyl2.874.135.44
10r Pyridin-3-yl1.542.313.09
10t Indol-5-yl0.120.150.21

This data indicates that while the p-tolyl substituent in compound 10d confers moderate activity, other modifications can lead to significant improvements in potency. semanticscholar.org For example, the introduction of a pyridin-3-yl group (10r ) or an indol-5-yl group (10t ) at the 6-position resulted in a notable increase in anti-proliferative activity, with compound 10t being the most potent in the series. nih.govsemanticscholar.org This suggests that the electronic and hydrogen-bonding properties of the 6-substituent play a crucial role in target engagement. nih.gov

Pharmacophore Elucidation for Pyrrolo[3,2-b]pyridine Scaffolds

A pharmacophore model for this class of compounds, based on their activity as tubulin polymerization inhibitors, can be elucidated from the structural features of the most active derivatives. The model suggests several key elements are necessary for potent biological activity.

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid core that correctly orients the other crucial pharmacophoric elements. nih.gov The 1-(3,4,5-trimethoxyphenyl) group appears to be a critical feature, likely interacting with a specific binding pocket on the biological target. nih.gov The aryl substituent at the 6-position is another key component, with its nature significantly modulating the compound's potency. nih.gov The superior activity of the indolyl-substituted compound 10t suggests that a hydrogen-bond-donating group at this position enhances binding affinity. nih.govtandfonline.com

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding the molecular interactions between pyrrolo[3,2-b]pyridine derivatives and their biological targets is essential for rational drug design and optimization.

Ligand-Protein Docking and Binding Mode Predictions

To investigate the molecular basis for the observed anti-proliferative activity, molecular docking studies were performed on the most potent compound in the series, 10t , with tubulin, a key protein involved in cell division. nih.govtandfonline.com The results of these computational studies provide a plausible binding mode within the colchicine-binding site of tubulin. semanticscholar.org

The docking analysis predicted that compound 10t could occupy the colchicine-binding site, forming key interactions with the protein. nih.gov Specifically, the model suggested the formation of hydrogen bonds between the compound and the amino acid residues Thrα179 and Asnβ349 of tubulin. tandfonline.com These interactions are thought to stabilize the ligand-protein complex and contribute to the potent inhibition of tubulin polymerization observed in biological assays. nih.govtandfonline.com

Computational Approaches to Binding Affinity and Selectivity

Computational methods can also be used to predict the physicochemical properties of these compounds, which can influence their drug-like characteristics. For instance, the prediction of properties such as the calculated logarithm of the octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond acceptors and donors can help assess the potential for oral bioavailability. nih.gov

The most potent compound, 10t , was found to conform well to Lipinski's rule of five, suggesting it possesses physicochemical properties favorable for a potential drug candidate. semanticscholar.orgtandfonline.com

CompoundcLogPTPSA (Ų)MW ( g/mol )H-bond AcceptorsH-bond Donors
10t 4.7655.32399.4551

These computational predictions, combined with experimental data, provide a more complete picture of the factors driving the binding affinity and selectivity of this class of compounds.

In Vitro Biochemical and Cell-Based Assays for Target Validation

The biological activity of these pyrrolo[3,2-c]pyridine derivatives was confirmed through a series of in vitro assays.

Cell-based assays demonstrated that these compounds exhibit potent anti-proliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.govsemanticscholar.org Furthermore, cell cycle analysis revealed that the most potent compound, 10t , caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle, which is consistent with the mechanism of action of tubulin polymerization inhibitors. tandfonline.com This was accompanied by the induction of apoptosis (programmed cell death) in the cancer cells. semanticscholar.orgtandfonline.com

Immunofluorescence assays provided visual confirmation of the disruption of the microtubule network within HeLa cells upon treatment with compound 10t , further validating tubulin as the biological target. tandfonline.com

Biochemical assays were conducted to directly measure the inhibitory effect of these compounds on their target. Tubulin polymerization experiments showed that compound 10t potently inhibited the polymerization of tubulin in a concentration-dependent manner. semanticscholar.orgtandfonline.com At concentrations of 3 µM and 5 µM, a significant inhibition of tubulin assembly was observed, providing direct evidence of its mechanism of action. tandfonline.com

While research exists for structurally similar compounds, such as derivatives of pyrrolo[3,2-c]pyridine, this information does not directly address the biological target engagement and functional profile of this compound. Adhering to the strict requirement of focusing exclusively on the specified compound, the lack of available data prevents the creation of a scientifically accurate and informative article as outlined.

Further research and publication on the biological activities of this compound are needed before a comprehensive article on its receptor binding and functional assays can be written.

Advanced Research Methodologies and Future Perspectives for 6 P Tolyl 1h Pyrrolo 3,2 B Pyridine Research

Development of Novel Synthetic Methodologies

The synthesis of the pyrrolopyridine core is a critical aspect of research into compounds like 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine. Modern synthetic chemistry is increasingly driven by the principles of efficiency, sustainability, and scalability.

Green Chemistry Approaches in Pyrrolopyridine Synthesis

Green chemistry principles are being integrated into the synthesis of pyrrolopyridine derivatives to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. One strategy involves using water as a solvent and a reusable promoter like β-cyclodextrin for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgscispace.com Such methods offer high atom economy, mild reaction conditions, and good yields in shorter timeframes. rsc.orgscispace.com Other green techniques applicable to the synthesis of the core pyrrole (B145914) and pyridine (B92270) rings include the use of ultrasound or microwave irradiation, which can accelerate reaction rates and reduce the need for high temperatures. semanticscholar.orgnih.gov The replacement of hazardous solvents and reagents with greener alternatives is a key focus. For instance, lactic acid has been explored as a recyclable and less volatile alternative to acetic acid in certain pyrrole syntheses. semanticscholar.org

Green Chemistry TechniqueApplication in Heterocycle SynthesisAdvantages
Biomimetic Catalysis Use of β-cyclodextrin as a reusable promoter in water for pyrrolo[2,3-d]pyrimidine synthesis. rsc.orgscispace.comHigh atom economy, mild conditions, good yields, reusable medium. rsc.org
Alternative Solvents Replacing traditional organic solvents with water or recyclable acids like lactic acid. rsc.orgsemanticscholar.orgReduced environmental impact, easier product separation. semanticscholar.org
Energy-Efficient Methods Application of ultrasound (40 kHz) or microwave irradiation. semanticscholar.orgnih.govIncreased reaction rates, avoidance of high temperatures, shorter reaction times. semanticscholar.orgnih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and efficient production of this compound and its analogs, flow chemistry and continuous processing offer significant advantages over traditional batch synthesis. uc.pt Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and safety, especially for exothermic reactions. uc.pt These modular systems can be configured for multi-step syntheses, integrating reaction, purification, and analysis steps into a continuous process. uc.pt This methodology has been successfully applied to the synthesis of various five- and six-membered heterocycles, including pyrroles and pyrazoles, demonstrating its potential for producing pyrrolopyridine scaffolds. uc.ptmdpi.com The scalability of flow processes is a major advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production. uc.pt

Application of Integrated Experimental and Computational Techniques

The integration of computational tools with experimental research is accelerating the discovery and development of new pyrrolopyridine-based therapeutic agents.

Chemoinformatics and Data Mining for Pyrrolopyridine Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By mining chemical libraries, researchers can identify pyrrolopyridine derivatives with desirable properties and predict their biological activities. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and chemical space exploration help in understanding the links between the molecular structure of pyrrolopyridine derivatives and their biological functions. nih.govnih.gov This data-driven approach allows for the virtual screening of vast numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Machine Learning and AI in Predicting SAR and Designing New Analogs

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug design. scielo.br For pyrrolopyridine research, ML algorithms can build predictive QSAR models that correlate the structural features of analogs with their biological activity. nih.govnih.gov These models, often built using algorithms like Random Forest or Support Vector Machines, can predict the activity of novel, unsynthesized compounds. nih.govresearchgate.net This predictive power is crucial for understanding the structure-activity relationship (SAR), highlighting which parts of the this compound molecule are key for its biological effect. nih.gov Furthermore, generative AI models can be used for the de novo design of new analogs with optimized properties, suggesting novel chemical structures that are likely to have high efficacy and selectivity. scielo.br

Computational TechniqueApplication in Pyrrolopyridine ResearchPotential Outcome
Chemoinformatics Analysis of large chemical libraries and exploration of chemical space. nih.govIdentification of novel pyrrolopyridine scaffolds with potential therapeutic value.
QSAR Modeling Establishing a quantitative link between molecular structure and biological activity. nih.govarxiv.orgPrediction of the potency of new analogs before synthesis.
Machine Learning (e.g., Random Forest) Building predictive models for SAR analysis. scielo.brresearchgate.netElucidation of key structural features for biological activity and guidance for lead optimization.
Artificial Intelligence De novo design of novel pyrrolopyridine analogs with desired properties. scielo.brGeneration of innovative drug candidates with improved efficacy and safety profiles.

Exploration of New Biological Targets and Therapeutic Avenues

The pyrrolopyridine scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities. nih.govnih.gov While initial research may have focused on specific targets, ongoing studies are exploring new therapeutic applications for compounds like this compound.

Pyrrolopyridine derivatives have shown promise in a variety of therapeutic areas:

Anticancer Agents : Many pyrrolopyridine derivatives are being investigated as potent anticancer agents. nih.gov They can act as kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR) and V600E-mutated B-RAF, which are implicated in various cancers. nih.govrsc.org A closely related compound, 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, has been identified as a potent inhibitor of tubulin polymerization, showing significant activity against several cancer cell lines. nih.gov

Antibacterial Agents : The rise of antibiotic resistance has spurred the search for new antibacterial compounds. Pyrrolopyridine derivatives have been identified as a novel class of antibacterial agents. researchgate.net

Kinase Inhibitors : The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an excellent scaffold for designing kinase inhibitors, which are crucial in treating cancer and inflammatory diseases. nih.gov For example, derivatives have been developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

Central Nervous System Disorders : Recent patent applications have described novel pyrrolopyridine compounds as 5-HT2A agonists, suggesting their potential for treating mental illnesses such as depression and post-traumatic stress disorder. acs.org

NADPH Oxidase Inhibitors : Certain 1H-pyrrolo[2,3-b]pyridine derivatives are effective inhibitors of NADPH oxidase 2 (NOX2), a target for pathologies associated with inflammation in the brain, such as Alzheimer's and Parkinson's disease. mdpi.com

Future research will likely focus on expanding the therapeutic profile of this compound by screening it against a wider range of biological targets and exploring its potential in combination therapies. The continued application of advanced synthetic and computational methodologies will be instrumental in unlocking the full therapeutic potential of this promising compound.

Phenotypic Screening Strategies

Phenotypic screening is a drug discovery approach that identifies compounds inducing a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. nih.govsciltp.com This method is particularly valuable for uncovering first-in-class therapeutics with novel mechanisms of action. nih.gov For a compound like this compound, several phenotypic screening strategies could be employed, drawing from research on related pyrrolopyridine structures.

One of the most common strategies involves cell-based assays to screen for antiproliferative activity against various cancer cell lines. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cells. nih.gov Similarly, screening this compound against a panel of diverse cancer cell lines could reveal potential efficacy in oncology.

Another powerful approach is the use of high-content imaging or reporter gene assays. A specialized double-reporter system has been effectively used to screen for antibacterial agents among pyrrolo-pyridine derivatives. researchgate.net This system not only identifies active compounds but can also provide preliminary insights into the mechanism of action, such as identifying translation blockage or DNA damage induction. researchgate.net Such an assay could rapidly assess the potential of this compound as an antibacterial agent.

Table 1: Potential Phenotypic Screening Strategies for this compound

Screening Strategy Objective Example Application for Pyrrolopyridines
Cell Proliferation Assays Identify compounds that inhibit the growth of cancer cells. Testing against panels of human cancer cell lines (e.g., melanoma, lung, breast). nih.gov
Antimicrobial Susceptibility Testing Determine the ability of a compound to inhibit the growth of bacteria or fungi. Screening against pathogenic bacterial strains like E. coli and S. aureus. researchgate.net
Reporter Gene Assays Measure the effect of a compound on a specific cellular pathway or stress response. Use of dual-reporter systems to detect antibacterial activity and mode of action simultaneously. researchgate.net

| High-Content Imaging | Analyze multiple cellular parameters (e.g., morphology, protein localization) to identify phenotypic changes. | Assessing effects on cytoskeletal structure or induction of apoptosis. |

Target Deconvolution Studies

Following the identification of a bioactive compound through phenotypic screening, the critical next step is target deconvolution—the process of identifying its specific molecular target or targets. nih.govnih.gov This is often the most challenging phase in phenotypic drug discovery but is essential for understanding the mechanism of action and optimizing the compound. nih.gov

Several established and emerging techniques can be applied to determine the molecular targets of this compound, should it show activity in a screen.

Affinity-Based Methods : Affinity chromatography is a cornerstone of target identification. nih.govtechnologynetworks.com This technique involves immobilizing the small molecule (the "bait") onto a solid support, such as beads, and incubating it with a cell lysate. Proteins that bind to the compound are captured and subsequently identified, typically by mass spectrometry. nih.govtechnologynetworks.com

Expression Cloning and Display Technologies : Methods like phage display involve screening libraries of proteins expressed on the surface of bacteriophages to find those that bind to the immobilized small molecule. technologynetworks.com DNA sequencing of the selected phages reveals the identity of the target protein. technologynetworks.com

Chemical Proteomics : This category includes various techniques that probe drug-protein interactions directly in a complex biological sample. Label-free methods, for example, can measure changes in protein stability upon ligand binding. The Cellular Thermal Shift Assay (CETSA) is one such method that identifies target engagement by observing changes in the thermal stability of proteins when bound to a drug. nih.gov

Table 2: Common Target Deconvolution Methodologies

Methodology Principle Key Steps
Affinity Chromatography A small molecule "bait" is immobilized to capture its binding partners ("prey") from a cell lysate. technologynetworks.com 1. Immobilize compound on a solid support. 2. Incubate with cell lysate. 3. Wash to remove non-specific binders. 4. Elute bound proteins. 5. Identify proteins via mass spectrometry.
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on a viral surface and panned against the immobilized compound. technologynetworks.com 1. Immobilize compound. 2. Incubate with phage library. 3. Elute bound phage. 4. Amplify and identify the protein via DNA sequencing.
Protein Microarrays The compound, labeled with a fluorescent tag, is screened against thousands of purified proteins spotted on a slide. technologynetworks.comoncodesign-services.com 1. Purify and immobilize a large set of proteins on an array. 2. Incubate with a labeled version of the compound. 3. Wash to remove unbound compound. 4. Detect binding via signal analysis.

| In Silico Target Prediction | Computational algorithms use the compound's structure to predict potential targets based on databases of known drug-target interactions. nih.gov | 1. Determine the 2D/3D structure of the compound. 2. Screen against databases like ChEMBL or DrugBank. 3. Rank potential targets for experimental validation. |

Multidisciplinary Collaborations in Pyrrolopyridine Research

The journey of a compound like this compound from initial synthesis to a potential therapeutic lead is inherently complex and requires a convergence of expertise from various scientific disciplines. mdpi.comtandfonline.com Successful research in this area relies on robust collaborations between academic and industrial partners.

Synthetic and Medicinal Chemists are essential for the initial creation of the compound and for generating analogs to establish structure-activity relationships (SAR). Advances in heterocyclic chemistry are critical for developing efficient and scalable synthetic routes. researchgate.net

Biologists and Pharmacologists design and perform the phenotypic screens to identify biological activity. Their expertise is crucial for developing relevant disease models, whether they are cell-based or in vivo. mdpi.com

Biochemists and Proteomics Specialists lead the target deconvolution efforts, employing sophisticated techniques like mass spectrometry and affinity purification to identify the molecular targets of active compounds. nih.gov

Computational Chemists and Bioinformaticians play a vital role in both predicting potential targets and analyzing the large datasets generated from screening and proteomics experiments. mdpi.comtandfonline.com Molecular docking studies can provide insights into how a compound might bind to its target, guiding further chemical optimization.

Challenges and Opportunities in the Academic Research of this compound

Academic research on novel compounds like this compound faces a unique set of challenges and opportunities.

Challenges:

Resource Intensity : Both phenotypic screening and target deconvolution are resource-intensive endeavors. High-throughput screening requires significant investment in compound libraries, reagents, and instrumentation, which can be a barrier in academic settings. nih.gov

Target Identification Bottleneck : As mentioned, identifying the molecular target of a hit from a phenotypic screen is a major scientific hurdle. This process can be time-consuming and is not always successful, which can slow the pace of research and publication. nih.govazolifesciences.com

Reproducibility : Ensuring that experimental results are reproducible is a significant challenge in the broader scientific community. For novel compounds, variations in cell lines, reagents, and protocols can lead to conflicting data. nih.govazolifesciences.com

Access to Chemical Matter : The synthesis of novel heterocyclic compounds requires specialized expertise and access to specific reagents, which can be a limiting factor. researchgate.net

Opportunities:

Discovery of Novel Biology : The primary advantage of phenotypic screening is its potential to uncover unprecedented mechanisms of action and identify entirely new drug targets. nih.govmdpi.com This is a fertile ground for academic research, which often prioritizes fundamental discovery.

Addressing Unmet Medical Needs : Heterocyclic scaffolds like pyrrolopyridine are structurally diverse and have shown activity in therapeutic areas such as oncology and infectious diseases. mdpi.comresearchgate.net Research into this compound could lead to new treatments for complex diseases.

Tool Compound Development : Even if a compound does not become a drug, it can serve as a valuable chemical probe or "tool compound" to study biological pathways, which is a significant contribution to the scientific community.

Collaborative Funding and Research : The challenges in academic drug discovery have spurred the growth of collaborative networks and funding mechanisms that bring together academia and industry, leveraging the strengths of both to accelerate the translation of basic science into new therapies. azolifesciences.com

Q & A

Basic: What synthetic strategies are effective for preparing 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine?

A multi-step approach is commonly employed, starting with halogenated pyrrolopyridine intermediates. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(dppf)) and p-tolylboronic acid derivatives can introduce the p-tolyl group at the 6-position. Key steps include:

  • Halogenation : Bromination of the pyrrolopyridine core at the 6-position using reagents like NBS (N-bromosuccinimide) .
  • Coupling : Reaction with p-tolylboronic acid under microwave-assisted conditions (80°C, 3 hours) in a 1,4-dioxane/water solvent system with K₂CO₃ as a base .
  • Deprotection : Removal of protecting groups (e.g., triisopropylsilyl) via acid hydrolysis if necessary .

Basic: How is the structural integrity of this compound validated?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry :

  • ¹H NMR : Distinct signals for the p-tolyl group (δ 2.35 ppm for -CH₃, δ 7.1–7.3 ppm for aromatic protons) and pyrrolopyridine protons (e.g., δ 8.5–9.0 ppm for NH or fused-ring protons) .
  • LC-MS : Molecular ion peaks (e.g., m/z 375.1709 [M+H]⁺) confirm the molecular formula .
  • X-ray crystallography (if crystals are obtainable) resolves bond angles and substituent orientation .

Advanced: How do substituent modifications at the 1- and 3-positions affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 1-Position : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) enhance kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
  • 3-Position : Electron-withdrawing groups (e.g., -CN, -NO₂) increase electrophilicity, boosting interactions with cysteine residues in targets like SGK-1 .
  • 6-Position : The p-tolyl group balances lipophilicity and π-π stacking, critical for blood-brain barrier penetration in neurological targets (e.g., GluN2B receptors) .

Advanced: What computational methods optimize this compound derivatives for target binding?

  • Molecular docking : Simulations using software like AutoDock Vina predict binding poses with kinases (e.g., FGFR) or GluN2B receptors. Focus on interactions with key residues (e.g., Lys539 in FGFR1) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition to prioritize derivatives with favorable pharmacokinetics .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with redox stability .

Advanced: How are analytical challenges resolved for purity assessment?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted boronic acid) .
  • LC-MS/MS : Quantifies trace byproducts (e.g., dehalogenated species) using MRM (multiple reaction monitoring) modes .
  • NMR relaxation studies : Detect residual solvents (e.g., dioxane) via ¹³C NMR spin-lattice relaxation times .

Advanced: What in vivo models validate therapeutic potential?

  • Pharmacokinetics : Rodent studies measure brain/plasma ratios (e.g., >0.5 for CNS targets) after oral administration .
  • Xenograft models : Evaluate antitumor efficacy (e.g., reduced tumor volume in FGFR-driven cancers) at 50–100 mg/kg doses .
  • Metabolite profiling : Identify major metabolites (e.g., O-demethylated products) via UPLC-QTOF in liver microsomes .

Advanced: How to reconcile contradictory data on substituent effects across studies?

  • Context-dependent activity : A nitro group at the 3-position may enhance kinase inhibition but increase cytotoxicity, requiring cell-type-specific validation .
  • Solubility vs. potency trade-offs : Hydrophilic groups (e.g., -COOH) improve solubility but reduce membrane permeability, necessitating prodrug strategies .
  • Assay variability : Differences in enzymatic vs. cell-based assays (e.g., ATP concentrations in kinase assays) can skew IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.